N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-23(24-12-15-9-16(13-24)11-17(10-15)14-24)26-19-6-2-1-5-18(19)22-25-20-7-3-4-8-21(20)28-22/h1-8,15-17H,9-14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVCLUVTUNTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide typically involves the coupling of 2-aminobenzothiazole with adamantane-1-carboxylic acid. One common method employs hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions, yielding the desired product in high yields (80-95%).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring or the amide linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the adamantane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The adamantane core provides additional stability and enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Structural Analog 1: N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide
- Key Differences :
- Replaces the benzothiazole with a simpler thiazole ring.
- Introduces a sulfamoyl (-SO₂NH-) group at the phenyl para-position instead of the benzothiazole-phenyl linkage.
- Implications: Reduced aromatic conjugation due to the smaller thiazole ring may lower binding affinity to targets requiring planar interactions (e.g., kinase enzymes) .
Structural Analog 2: 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Key Differences :
- Replaces the phenyl linker with an acetamide bridge.
- Adds a methoxy (-OCH₃) group at the 6-position of the benzothiazole.
- The methoxy group enhances electron density on the benzothiazole, which may modulate reactivity in redox-mediated biological processes (e.g., antioxidant activity).
- Crystallographic Data :
Structural Analog 3: Adamantane-Oxazole Derivatives (e.g., Compound 8d(i))
- Key Differences :
- Replaces benzothiazole with an oxazole ring.
- Incorporates piperidine or morpholine substituents.
- Implications: Oxazole’s reduced electron density compared to benzothiazole may alter interactions with π-stacking targets (e.g., DNA or protein aromatic residues).
Pharmacological and Physicochemical Trends
- Lipophilicity : Adamantane derivatives generally exhibit high logP values. The target compound’s benzothiazole-phenyl linker may reduce solubility compared to sulfamoyl or oxazole analogs.
- Target Selectivity: Benzothiazoles (e.g., AS601245 in ) are known JNK inhibitors, while oxazole-adamantane hybrids () target similar pathways. The absence of electron-withdrawing groups (e.g., -CF₃ in AS601245) in the target compound may reduce kinase affinity .
- Synthetic Feasibility : The target compound’s synthesis likely involves coupling 2-(1,3-benzothiazol-2-yl)aniline with adamantane-1-carbonyl chloride, analogous to methods in (e.g., imidazole-mediated acylation).
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with adamantane-1-carboxylic acid. Common methodologies include:
- Coupling agents : Hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) are frequently used.
- Solvent : Dimethylformamide (DMF) serves as the solvent for the reaction.
This synthetic route has been optimized to ensure high yields and purity, often employing techniques such as recrystallization or chromatography for purification .
2.1 Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Mycobacterium tuberculosis
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) were determined for these organisms, revealing that the compound possesses superior inhibition compared to standard reference drugs .
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard |
|---|---|---|
| Mycobacterium tuberculosis | 5 | Better than Rifampicin |
| E. coli | 10 | Comparable to Ampicillin |
| S. aureus | 8 | Better than Vancomycin |
| Pseudomonas aeruginosa | 12 | Comparable to Gentamicin |
2.2 Antitubercular Activity
In particular, derivatives of this compound have been highlighted for their antitubercular activity. A series of synthesized derivatives were evaluated, showing improved potency against M. tuberculosis compared to existing treatments . Structure-activity relationship studies indicated that modifications to the benzothiazole moiety significantly influenced biological activity.
3. Structure-Activity Relationships (SAR)
Quantitative structure-activity relationship (QSAR) modeling has been employed to correlate the physicochemical properties of this compound with its biological activity. Key findings include:
- Lipophilicity : Higher lipophilicity correlates with increased antibacterial activity.
- Electronic Properties : Electron-donating groups on the benzothiazole ring enhance activity.
This modeling aids in predicting which structural modifications might yield compounds with enhanced efficacy .
Case Study 1: Antibacterial Evaluation
A study conducted by researchers synthesized a series of benzothiazole derivatives and evaluated their antibacterial properties against clinical isolates of S. aureus. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, leading to further exploration of their mechanisms of action .
Case Study 2: Antitubercular Screening
In another study focused on antitubercular screening, derivatives of this compound were tested against multidrug-resistant strains of M. tuberculosis. The findings revealed that specific modifications to the adamantane core improved binding affinity to target enzymes involved in bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
